1-Ethyl-3-iodo-4-nitro-1H-pyrazole
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Overview
Description
1-Ethyl-3-iodo-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodo-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the iodination of 1-ethyl-4-nitro-1H-pyrazole using iodine and ammonium hydroxide . Another method includes the cyclization of enaminones with hydrazines in the presence of iodine and DMSO .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-iodo-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: 1-Ethyl-3-amino-4-nitro-1H-pyrazole.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
1-Ethyl-3-iodo-4-nitro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3-iodo-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-Ethyl-4-nitro-1H-pyrazole: Lacks the iodine atom, which affects its reactivity and biological activity.
3-Iodo-4-nitro-1H-pyrazole: Lacks the ethyl group, which influences its solubility and pharmacokinetic properties.
1-Methyl-3-iodo-4-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: 1-Ethyl-3-iodo-4-nitro-1H-pyrazole is unique due to the presence of both the ethyl and iodine substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
1-Ethyl-3-iodo-4-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with an ethyl group at position one, an iodine atom at position three, and a nitro group at position four. This unique arrangement contributes to its distinct chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties . Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action may involve the formation of reactive intermediates through the bioreduction of the nitro group, which can interact with cellular components, leading to microbial cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties . It has shown promise in inhibiting the growth of cancer cells by targeting specific molecular pathways. The iodine atom may enhance binding affinity to biological targets through halogen bonding, which is crucial in drug design for increasing selectivity and potency against cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive species that modify cellular macromolecules, leading to cytotoxic effects.
- Halogen Bonding : The presence of iodine facilitates halogen bonding, which enhances the compound's interactions with target proteins or nucleic acids .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structural Differences | Unique Features |
---|---|---|
1-Ethyl-4-nitro-1H-pyrazole | Lacks iodine atom | Higher reactivity due to absence of halogen |
3-Iodo-4-nitro-1H-pyrazole | Lacks ethyl group | Different solubility and pharmacokinetic properties |
1-Methyl-3-iodo-4-nitro-1H-pyrazole | Contains a methyl group instead of ethyl | Altered steric and electronic properties compared to ethyl variant |
The combination of both ethyl and iodine substituents in this compound allows for specific interactions with molecular targets that are not present in its analogs.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis and Evaluation : Research has shown that modifying the substituents on the pyrazole ring can lead to compounds with improved antimicrobial and anticancer activities. For instance, derivatives with different functional groups replacing the iodine atom have been synthesized and tested for their biological efficacy .
- Mechanistic Studies : Detailed mechanistic studies have suggested that the reactive intermediates formed from nitro group reduction play a critical role in mediating the compound's biological effects. These findings highlight the importance of structural modifications in enhancing therapeutic potential .
Properties
IUPAC Name |
1-ethyl-3-iodo-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O2/c1-2-8-3-4(9(10)11)5(6)7-8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTCEDVPDDGVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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